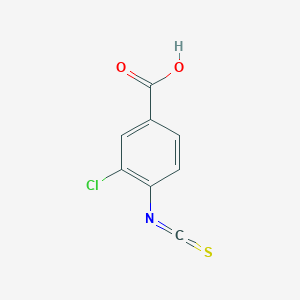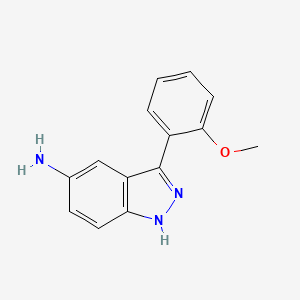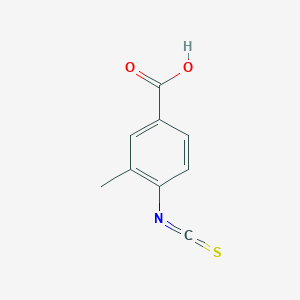![molecular formula C13H19N3 B1497892 4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine CAS No. 1044764-14-8](/img/structure/B1497892.png)
4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine
Vue d'ensemble
Description
“4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine” is a compound that belongs to the class of nitrogen-containing heterocycles . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . This compound is related to the pyrrolopyrazine scaffold, which has been used in various applications such as pharmaceuticals, organic materials, and natural products .
Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine” includes a pyrrole ring and a pyrazine ring . The molecular formula is C13H19N3 , with an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .Applications De Recherche Scientifique
Electrochromic Devices
A study by Camurlu and Gültekin (2012) explored the use of N-substituted poly(2,5-dithienylpyrrole) derivatives in electrochromic devices (ECDs). The research demonstrated that tethering functional groups such as the ferrocene group onto polymer chains can enhance the coloration efficiency of ECDs. This finding suggests the potential of similar N-substituted compounds, like 4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine, in the development of advanced materials for electronic and optical applications (Camurlu & Gültekin, 2012).
Chemosensors
Wang et al. (2008) reported the synthesis of a novel fluorescent poly(pyridine-imide) acid chemosensor utilizing diamine containing heterocyclic pyridine and triphenylamine substituents. This work highlights the potential of N-substituted phenylamine derivatives in sensing applications, where their chemical properties can be tailored to detect specific analytes (Wang et al., 2008).
Green Chemistry Synthesis
Cho et al. (2015) developed a green, solvent-free synthesis of pyrroles, demonstrating an environmentally friendly approach to synthesizing N-substituted pyrroles. This method could be adapted for synthesizing compounds like 4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine, minimizing environmental impact (Cho et al., 2015).
Antimicrobial Agents
Research by Hublikar et al. (2019) on the synthesis of novel pyrrole derivatives and their evaluation as antimicrobial agents underscores the biomedical applications of N-substituted pyrroles. This study suggests the potential of compounds like 4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine in developing new antimicrobial drugs (Hublikar et al., 2019).
Orientations Futures
The future directions for the research and development of “4-(5-Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-phenylamine” and related compounds could involve further exploration of their biological activities and mechanisms of action . Additionally, more research could be conducted on the synthesis methods and structure-activity relationships of these compounds .
Propriétés
IUPAC Name |
4-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKAXNVBMQFCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[4-{[(2R)-3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]amino}-2-oxopyridin-3(2H)-ylidene]-6-{1-[2-(methanesulfonyl)ethyl]piperidin-4-yl}-2,3,6,7-tetrahydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B1497810.png)
![Benzenesulfonic acid, 3-[(2,4-dihydroxyphenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B1497813.png)










